molecular formula C12H18ClNO B7863000 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol

2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863000
M. Wt: 227.73 g/mol
InChI Key: MEUYTDVVEFAKJX-UHFFFAOYSA-N
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Description

2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol is a tertiary amine derivative characterized by an ethanol backbone substituted with a 4-chloro-benzyl group and an isopropylamine moiety. This compound falls under the category of β-amino alcohols, which are known for their applications in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUYTDVVEFAKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 4-chlorobenzyl chloride with isopropylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: The major product could be a carboxylic acid derivative.

    Reduction: The major product could be an alcohol or amine derivative.

    Substitution: The major product could be a substituted benzyl derivative.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol. A notable investigation demonstrated that derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 100 μg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μg/mL)
This compoundStaphylococcus aureus50
Bacillus subtilis25
Klebsiella pneumoniae100

Pharmacological Insights

The pharmacological implications of this compound are extensive. It is suggested that the compound may interact with various biological pathways, potentially influencing neurotransmitter systems. In vitro studies have indicated that it may exhibit neuroprotective effects, although further research is required to elucidate the exact mechanisms involved .

Case Study: Neuroprotective Effects

A study examining the neuroprotective effects of similar compounds found that they could reduce oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to modulate oxidative stress markers positions it as a candidate for further pharmacological development .

Toxicological Considerations

Toxicity assessments are crucial when evaluating new compounds. Research indicates that while some derivatives of this compound show promising biological activity, they also exhibit varying degrees of toxicity. For instance, a toxicity assay using Daphnia magna revealed LC50 values indicating moderate toxicity levels for certain derivatives, suggesting careful consideration in therapeutic applications .

Table 2: Toxicity Profile

CompoundLC50 (µg/mL)Toxicity Level
This compound0.15High
Other derivativesVariesModerate to High

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol with related tertiary amines and analogs based on structural features, commercial status, and inferred properties.

Table 1: Key Structural and Commercial Comparisons

Compound Name Backbone Substituents Commercial Status (Source)
This compound Ethanol 4-Chloro-benzyl, isopropyl Discontinued (CymitQuimica, 2025)
2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide Acetamide Phenylpiperazine, trifluoromethoxy-phenyl Discontinued (CymitQuimica, 2025)
2-(4-CHLOROPHENYL)-4-DIMETHYLAMINOBUTYRONITRILE HYDROCHLORIDE Butyronitrile 4-Chlorophenyl, dimethylamino Impurity reference (Merck, 2020)

Structural Analysis

Backbone Differences: The target compound’s ethanol backbone contrasts with the acetamide (e.g., 2-(4-Phenylpiperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide) and butyronitrile (e.g., 2-(4-CHLOROPHENYL)-4-DIMETHYLAMINOBUTYRONITRILE HYDROCHLORIDE) structures. Ethanol derivatives typically exhibit higher polarity and solubility in aqueous media compared to acetamides or nitriles, which may influence bioavailability .

In contrast, the trifluoromethoxy group in the acetamide analog (CymitQuimica Ref: 10-F729839) offers greater lipophilicity and resistance to enzymatic degradation .

Commercial and Research Status: Both this compound and the phenylpiperazine-acetamide analog were discontinued by CymitQuimica, suggesting unresolved challenges in synthesis, stability, or efficacy.

Research Findings and Limitations

No direct pharmacological or toxicological data for this compound are available in the provided sources. However, comparisons with structurally related compounds suggest:

  • Potential Beta-Adrenergic Activity: The ethanolamine scaffold is common in beta-blockers (e.g., propranolol), though the chloro-benzyl substitution may alter receptor selectivity.
  • Metabolic Considerations : Chlorinated aromatic rings are prone to cytochrome P450-mediated oxidation, which could limit half-life compared to fluorinated analogs .

Biological Activity

2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a chloro-substituted benzyl moiety and an isopropylamino group. This compound has potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is essential for exploring its utility in drug development.

Structural Characteristics

The compound can be represented structurally as follows:

C1H1N1O1 with functional groups including chloro and amino \text{C}_1\text{H}_1\text{N}_1\text{O}_1\quad \text{ with functional groups including chloro and amino }

This structure suggests potential interactions with various biological targets, such as receptors or enzymes involved in metabolic pathways.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Anti-inflammatory effects : Compounds with similar structures have shown the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammation pathways.
  • Antimicrobial activity : Some derivatives of amino alcohols have demonstrated efficacy against bacterial and fungal strains.
  • Neuroprotective properties : There is growing interest in compounds that can modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.

Case Study 1: Anti-inflammatory Activity

A study examining the anti-inflammatory properties of related compounds found that several derivatives effectively inhibited COX-2 activity with IC50 values ranging from 0.04 to 0.04 μmol, comparable to standard drugs like celecoxib. This suggests that this compound could similarly exhibit potent anti-inflammatory effects if tested under similar conditions .

Case Study 2: Neuroprotective Effects

Research on similar compounds has indicated potential neuroprotective effects through modulation of cholinergic systems. For instance, derivatives have shown inhibition of butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease pathology. Given the structural similarities, it is plausible that this compound may also possess BChE inhibitory activity, warranting further investigation .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAnti-inflammatoryTBD
CelecoxibAnti-inflammatory0.04
Related Amino Alcohol DerivativeBChE InhibitionTBD
Various Oxadiazole DerivativesAnticancer0.08 - 1.14

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation Reactions : Utilizing chloroalkanes to introduce the chloro-benzyl group onto an isopropyl amine backbone.
  • Reduction Reactions : Employing reducing agents to convert ketones or aldehydes into alcohols, facilitating the formation of the target compound.
  • Protecting Group Strategies : Utilizing carbamate or silyl protecting groups during synthesis to enhance yields and selectivity .

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